molecular formula C14H10N2O2 B14251343 3-Nitroanthracen-1-amine CAS No. 223608-60-4

3-Nitroanthracen-1-amine

Cat. No.: B14251343
CAS No.: 223608-60-4
M. Wt: 238.24 g/mol
InChI Key: IPBDJUNNGVBWFE-UHFFFAOYSA-N
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Description

3-Nitroanthracen-1-amine is a nitro-aromatic compound of significant interest in advanced materials and organic synthesis research. This chemical, characterized by an amine group substituted on the anthracene ring system at position 1 and a nitro group at position 3, serves as a versatile building block for the development of complex molecular architectures. Its primary research value lies in its role as a key intermediate for the synthesis of dyes and functional organic materials, leveraging the electron-accepting nature of the nitro group and the electron-donating capability of the amine group to fine-tune optical and electronic properties . Researchers utilize this compound in the exploration of novel conjugated systems, where its planar anthracene core facilitates pi-stacking interactions. The compound is structurally related to other research nitro-aromatics such as 3-Nitroaniline and 5-Nitronaphthalen-1-amine , which are also employed in similar synthetic pathways. As a polycyclic amine derivative, its properties are of interest in the study of organic semiconductors and fluorescent tags. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223608-60-4

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-nitroanthracen-1-amine

InChI

InChI=1S/C14H10N2O2/c15-14-8-12(16(17)18)6-11-5-9-3-1-2-4-10(9)7-13(11)14/h1-8H,15H2

InChI Key

IPBDJUNNGVBWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3N)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 Nitroanthracen 1 Amine

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR), Raman)

Vibrational spectroscopy is essential for identifying the functional groups present in 3-Nitroanthracen-1-amine. The primary aromatic amine and the nitro group, along with the anthracene (B1667546) backbone, give rise to a characteristic set of vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent functional groups. As a primary amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. orgchemboulder.com The N-H bending vibration for a primary amine is anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com

The nitro group (-NO₂) will produce two prominent stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-N stretching vibration for the aromatic amine is expected to be a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com The spectrum will also feature C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ range. A broad N-H wagging band, characteristic of primary and secondary amines, may also be observed between 665-910 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric vibrations, such as the symmetric stretch of the nitro group, are often more intense in Raman spectra. The aromatic ring vibrations would also be prominent. Due to the potential for fluorescence, obtaining a high-quality Raman spectrum might require the use of a specific laser wavelength (e.g., FT-Raman with a 1064 nm laser) to minimize interference.

Table 1: Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric N-H Stretch Primary Aromatic Amine 3400-3500 Medium
Symmetric N-H Stretch Primary Aromatic Amine 3300-3400 Medium
Aromatic C-H Stretch Anthracene Ring >3000 Variable
N-H Bend (Scissoring) Primary Aromatic Amine 1580-1650 Medium-Strong
Aromatic C=C Stretch Anthracene Ring 1400-1600 Variable
Asymmetric NO₂ Stretch Nitro Group 1500-1560 Strong
Symmetric NO₂ Stretch Nitro Group 1300-1370 Strong
Aromatic C-N Stretch Aryl-NH₂ 1250-1335 Strong
N-H Wag Primary Aromatic Amine 665-910 Medium, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display signals primarily in the aromatic region (typically δ 6.5-8.5 ppm). The protons of the anthracene ring system would show complex splitting patterns (multiplets) due to spin-spin coupling. hw.ac.uk The amino group (-NH₂) protons would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. hw.ac.uk The electron-donating amino group and the electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons. Protons on the same ring as these substituents will be the most affected, with the amino group causing upfield shifts (to lower ppm) and the nitro group causing downfield shifts (to higher ppm) for protons in ortho and para positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 14 distinct signals for the carbons of the anthracene core, unless there is accidental equivalence. oregonstate.edu The chemical shifts will be in the aromatic region (typically δ 110-150 ppm). oregonstate.edu The carbon atom attached to the amino group (C1) is expected to be shielded (shifted upfield) relative to its position in unsubstituted anthracene, while the carbon attached to the nitro group (C3) will be deshielded (shifted downfield). Carbons in ortho and para positions to the substituents will also show predictable shifts. Quaternary carbons (those without attached hydrogens) will typically show weaker signals. oregonstate.edu

Table 2: Predicted NMR Data for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Notes
¹H Aromatic Protons 6.5 - 8.5 Complex multiplets due to coupling.
¹H Amine Protons (-NH₂) Variable (e.g., 3.5 - 5.0) Broad singlet, position is solvent and concentration dependent. hw.ac.uk
¹³C Aromatic Carbons 110 - 150 14 distinct signals expected. oregonstate.edu
¹³C C1 (attached to -NH₂) Shielded (Upfield Shift) Relative to unsubstituted anthracene.
¹³C C3 (attached to -NO₂) Deshielded (Downfield Shift) Relative to unsubstituted anthracene.

Mass Spectrometry (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS))

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Molecular Ion and the Nitrogen Rule: The molecular formula of this compound is C₁₄H₁₀N₂O₂. Its molecular weight is approximately 238.24 g/mol . Since the molecule contains an even number of nitrogen atoms (two), its molecular ion peak ([M]⁺) in the mass spectrum will have an even mass-to-charge ratio (m/z), consistent with the nitrogen rule. libretexts.org

GC-MS and HPLC-MS Analysis: Both GC-MS and HPLC-MS can be used for the analysis of this compound. gdut.edu.cnlcms.cz For GC-MS, a suitable capillary column (like an HP-5MS) would be used for separation before the compound enters the mass spectrometer. gdut.edu.cn HPLC-MS, particularly with techniques like electrospray ionization (ESI), is well-suited for polar and thermally labile compounds and would likely be the preferred method. lcms.czunimi.it A C18 column is commonly used for separation in HPLC. chromatographyonline.com

Fragmentation Pattern: In the mass spectrometer, the molecular ion would undergo fragmentation. Expected fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da) followed by carbon monoxide (-CO, 28 Da). The loss of the amino group (-NH₂, 16 Da) or HCN (27 Da) is also possible. The resulting fragmentation pattern provides a fingerprint that helps confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Method
Molecular Formula C₁₄H₁₀N₂O₂ -
Molecular Weight ~238.24 Da -
Molecular Ion Peak [M]⁺ m/z 238 GC-MS (EI)
Protonated Molecule [M+H]⁺ m/z 239 HPLC-MS (ESI+)
Key Fragment Ion [M-NO₂]⁺ (m/z 192) GC-MS (EI)
Key Fragment Ion [M-NO]⁺ (m/z 208) GC-MS (EI)

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Electronic and Photophysical Spectroscopic Techniques

These techniques probe the electronic transitions and the fate of the molecule after absorbing light.

The UV-Vis absorption spectrum of this compound in solution is expected to be dominated by strong π→π* transitions characteristic of the extended aromatic system of anthracene. case.edu Compared to unsubstituted anthracene, the absorption bands will be red-shifted (shifted to longer wavelengths) due to the presence of both the electron-donating amino group and the electron-withdrawing nitro group, which extend the conjugation. researchgate.net The spectrum may also show a weaker, broad n→π* transition at a longer wavelength, associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen in the amino group. researchgate.net The position of the absorption maxima can be sensitive to solvent polarity. case.edu

The fluorescence properties of this compound are dictated by the competing influences of the amino and nitro groups. Nitroaromatic compounds are typically non-fluorescent or very weakly fluorescent. nih.govacs.org This is because the nitro group promotes extremely rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ), effectively quenching fluorescence. acs.orgresearchgate.net

However, the presence of a strong electron-donating amino group can alter these photophysical pathways. nih.gov In some cases, an amino group can induce fluorescence in a nitrated aromatic system by introducing a charge-transfer (CT) character to the excited state. nih.gov Therefore, this compound might exhibit weak fluorescence. This emission would likely have a large Stokes shift (a significant difference between the absorption and emission maxima) and be highly sensitive to the polarity of the solvent, which is characteristic of charge-transfer excited states. nih.gov The fluorescence quantum yield is still expected to be low due to the persistent quenching effect of the nitro group.

Electrochemical Characterization (e.g., Voltammetry, Polarography)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding the electrochemical characterization of this compound. While extensive research is available on the electrochemical behavior of related compounds, such as nitroaromatic hydrocarbons and amino-polycyclic aromatic hydrocarbons, studies focusing explicitly on the voltammetric or polarographic properties of this compound are not present in the available resources.

The electrochemical behavior of this molecule would theoretically be influenced by both the electron-withdrawing nitro (-NO₂) group and the electron-donating amino (-NH₂) group attached to the anthracene core. Generally, the nitro group in nitroaromatic compounds is readily reducible at an electrode surface, often in a multi-step process. researchgate.net The initial step typically involves a one-electron transfer to form a radical anion, with subsequent reduction steps leading to nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.net The reduction potential is sensitive to factors such as the solvent, pH, and the nature of the electrode material. tiscali.cz For instance, studies on 9-nitroanthracene (B110200) have detailed its reduction potentials using techniques like cyclic voltammetry and polarography. tiscali.czscielo.brresearchgate.netresearchgate.netresearchgate.net

Conversely, the amino group is susceptible to electrochemical oxidation. The oxidation of aromatic amines typically proceeds via the formation of a cation radical, which can then undergo further reactions, including dimerization or polymerization. researchgate.net The oxidation potential is influenced by the molecular structure and the experimental conditions.

The presence of both a reducible nitro group and an oxidizable amino group on the same anthracene skeleton suggests that this compound would exhibit rich and complex electrochemical behavior, with both anodic and cathodic processes being observable. The relative positions of these substituents on the anthracene ring would significantly impact the electronic distribution and, consequently, the potentials at which these redox processes occur. However, without specific experimental studies on this compound, any detailed discussion, including the generation of data tables, would be speculative and fall outside the scope of presenting established scientific findings.

Further empirical investigation using techniques such as cyclic voltammetry, differential pulse voltammetry, and polarography would be necessary to elucidate the precise electrochemical characteristics of this compound. Such studies would provide valuable data on its redox potentials, the reversibility of the electron transfer processes, and the mechanisms of its electrochemical reactions.

Chemical Reactivity and Reaction Mechanisms of 3 Nitroanthracen 1 Amine

Reactivity of the Amine Functionality

The primary amine group in 3-Nitroanthracen-1-amine is a site of rich chemical reactivity, behaving as a potent nucleophile. libretexts.org Its lone pair of electrons on the nitrogen atom readily participates in the formation of new chemical bonds. libretexts.org

Nucleophilic Reactions (e.g., Acylation, Alkylation)

The amine functionality of this compound allows it to undergo classic nucleophilic reactions such as acylation and alkylation. openstax.orglibretexts.org These reactions involve the attack of the amine's nucleophilic nitrogen on an electrophilic carbon atom.

Acylation: Primary amines react with acylating agents like acid chlorides or acid anhydrides in a process known as nucleophilic acyl substitution. openstax.orglibretexts.orgfiveable.me For instance, the reaction of this compound with an acid chloride would proceed via the nitrogen atom attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion to form a stable N-substituted amide. fiveable.me The resulting amide is significantly less nucleophilic than the starting amine, which prevents overacylation. openstax.orglibretexts.org

Alkylation: The amine group can also be alkylated by reacting with primary alkyl halides through an SN2 mechanism. fiveable.meucalgary.ca The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca However, controlling this reaction can be challenging. The product, a secondary amine, is also nucleophilic and can compete with the starting material, potentially leading to a mixture of mono-, di-, and even tri-alkylated products, culminating in a quaternary ammonium (B1175870) salt if excess alkyl halide is used. ucalgary.calibretexts.org

Table 1: Overview of Nucleophilic Reactions of the Amine Group
Reaction TypeReactantProduct TypeGeneral Mechanism
AcylationAcid Chloride (R-COCl) or AnhydrideN-Aryl AmideNucleophilic Acyl Substitution fiveable.me
AlkylationAlkyl Halide (R-X)Secondary Amine, Tertiary Amine, Quaternary Ammonium SaltNucleophilic Substitution (SN2) ucalgary.ca

Diazotization Reactions and Transformations of Diazonium Salts

As a primary aromatic amine, this compound can undergo diazotization, a pivotal reaction that converts the amine group into a highly versatile diazonium salt. iitk.ac.inlibretexts.org This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–10 °C). iitk.ac.inorganic-chemistry.orgbyjus.com

The reaction mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. libretexts.orgmasterorganicchemistry.com The amine's nitrogen atom then attacks the nitrosonium ion. masterorganicchemistry.com A series of proton transfers and the final elimination of a water molecule lead to the formation of the relatively stable 3-nitroanthracene-1-diazonium salt. byjus.commasterorganicchemistry.com The stability of aryl diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring system. libretexts.orgmasterorganicchemistry.com

These diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂). masterorganicchemistry.comnih.gov This allows for its replacement by a wide variety of nucleophiles in subsequent reactions (e.g., Sandmeyer, Schiemann reactions), providing a powerful tool for the functionalization of the anthracene (B1667546) core. organic-chemistry.orgmnstate.edu

Reactions with Carbonyl Compounds (e.g., Imine Formation, Reductive Amination Intermediates)

The primary amine of this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.comlibretexts.org This reaction is a nucleophilic addition to the carbonyl group and is typically catalyzed by acid. orgoreview.comlibretexts.org The reaction is reversible and its rate is pH-dependent, with an optimal pH often around 4-5. orgoreview.compressbooks.pub

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. orgoreview.comlibretexts.orgunizin.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgunizin.org Elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine. libretexts.org

This imine-forming reaction is the first step in reductive amination. In this two-step process, the intermediate imine is not isolated but is reduced in situ to form a secondary amine. wikipedia.orglibretexts.org This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.org Reductive amination is a widely used method for synthesizing amines. wikipedia.orgfrontiersin.org

Reactivity of the Nitro Group

The nitro group (-NO₂) profoundly influences the chemical properties of the molecule, primarily through its strong electron-withdrawing nature and its ability to undergo reduction.

Reduction Reactions to Amino Groups

The nitro group on the anthracene ring can be readily reduced to a primary amino group (-NH₂), yielding 1,3-diaminoanthracene. This transformation is one of the most important reactions of aromatic nitro compounds. masterorganicchemistry.com A variety of reagents and conditions can accomplish this reduction, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.commsu.edu Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method. commonorganicchemistry.comwikipedia.org Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are effective and widely used for this conversion. masterorganicchemistry.comcommonorganicchemistry.com For instance, the reduction of the related 9-nitroanthracene (B110200) to its amine has been successfully achieved using a Sn/HCl system. researchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsNotes
H₂ / Pd/CHydrogen gas, Palladium on Carbon catalystA common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂ / Raney NickelHydrogen gas, Raney Nickel catalystEffective and can be used when dehalogenation is a concern. commonorganicchemistry.comwikipedia.org
Fe / HCl or Acetic AcidIron powder in acidic solution, often with reflux.A classic, inexpensive method for nitro group reduction. masterorganicchemistry.comwikipedia.org
SnCl₂ / HClTin(II) chloride in hydrochloric acid.A mild method that can reduce nitro groups selectively in the presence of other reducible groups. commonorganicchemistry.com
Zn / Acetic AcidZinc powder in acetic acid.Provides a mild reduction of nitro groups to amines. commonorganicchemistry.com

Electron-Withdrawing Effects and Activation of Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org It deactivates the aromatic ring system towards electrophilic aromatic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). wikipedia.orgaskiitians.com This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the anthracene ring of this compound significantly more difficult compared to unsubstituted anthracene.

The electron-withdrawing nature of the nitro group also influences the properties of the existing amine group. It reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to a non-nitrated analogue like 1-aminoanthracene. While the nitro group strongly deactivates the ring for electrophilic attack, it conversely facilitates nucleophilic aromatic substitution, although such reactions are generally less common for this class of compounds. wikipedia.org

Photoreactivity and Non-Radiative Decay Pathways

The photoreactivity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including derivatives of nitroanthracene, is a subject of significant interest due to their environmental prevalence and potential toxicity. walshmedicalmedia.com Upon absorption of light, these compounds can undergo several competing de-excitation processes. Generally, the addition of nitro groups to aromatic compounds tends to quench fluorescence through mechanisms like intersystem crossing (ISC) or internal conversion (IC). diva-portal.org

For many nitroaromatic compounds, intersystem crossing to the triplet state is a dominant deactivation pathway for the initially formed singlet excited state. researchgate.net However, the strongly electron-withdrawing nitro group can also induce a charge-transfer (CT) character in the excited states. diva-portal.orgresearchgate.net This CT character can, in some cases, reduce the rate of intersystem crossing. researchgate.net

Nitroanthracene derivatives have been shown to decay through two primary simultaneous pathways following light absorption. walshmedicalmedia.com One pathway involves singlet-to-triplet intersystem crossing. walshmedicalmedia.com A second pathway is a photo-induced dissociation reaction from an intermediate triplet state, which leads to the formation of nitrogen (II) oxide and aryloxy radicals. walshmedicalmedia.com There is also evidence for a direct photodissociation mechanism from an intramolecular charge transfer state as a competitive degradation channel under anaerobic conditions. researchgate.net The specific excited state responsible for the formation of nitrite intermediates and radicals is still a topic of investigation. walshmedicalmedia.com

The presence of an amino group, as in this compound, can further influence these pathways. Electron-donating groups can suppress intersystem crossing but may facilitate non-radiative deactivation through charge-transfer pathways. nih.gov The interplay between the electron-donating amino group and the electron-withdrawing nitro group, along with the extended π-system of the anthracene core, dictates the specific photophysical and photochemical behavior of this compound.

Reactivity of the Anthracene Core

The reactivity of the anthracene core in this compound is modulated by the electronic effects of the nitro and amino substituents. These groups influence the electron density at various positions of the anthracene rings, thereby directing the course of substitution and addition reactions.

Electrophilic Aromatic Substitution on Substituted Anthracenes

Anthracene is generally more reactive than benzene (B151609) and naphthalene (B1677914) in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This increased reactivity is attributed to the lower loss of stabilization energy in the intermediate step of the reaction. libretexts.orglibretexts.org Quantum-mechanical calculations support this trend, showing a progressive decrease in stabilization energy loss from benzene to anthracene. libretexts.orglibretexts.org

In unsubstituted anthracene, the 9 and 10 positions are the most reactive towards electrophiles due to the higher electron density at these sites. quora.com However, the presence of substituents dramatically alters this reactivity pattern. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. libretexts.org

For this compound, the amino group at position 1 is a strong activating group and an ortho-, para-director. The nitro group at position 3 is a strong deactivating group and a meta-director. The combined influence of these two groups will direct incoming electrophiles to specific positions on the anthracene ring system. The activating effect of the amino group will likely dominate, directing substitution to the ortho and para positions relative to it, while considering the deactivating effect of the nitro group. The precise regioselectivity would depend on the specific electrophile and reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution Pathways, including Meisenheimer Complex Formation

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activator for SNAr reactions, especially when positioned ortho or para to a leaving group, as it can stabilize the negative charge of the intermediate through resonance. wikipedia.orgpressbooks.pub

The mechanism for SNAr reactions often proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orgpressbooks.pubwikipedia.org This complex is a 1:1 adduct between the electron-poor arene and the nucleophile. wikipedia.org While often transient, stable Meisenheimer complexes have been isolated and characterized. wikipedia.orgmdpi.com

In the context of this compound, the nitro group can facilitate nucleophilic attack on the anthracene ring. The reaction of 9-nitroanthracene with sodium cyanide, for instance, has been discussed in terms of the formation and subsequent oxidation-reduction of a Meisenheimer-like complex. sci-hub.se The formation of such complexes is a key step in the biological activity of some nitroaromatic compounds. nih.govrsc.org The efficiency of hydride-induced Meisenheimer complex formation in certain nitroaromatic compounds has been correlated with their anti-tuberculosis activity. nih.govrsc.org

Functionalization and Derivatization of the Anthracene Skeleton

The functionalization of the anthracene skeleton in derivatives like this compound can be achieved through various synthetic strategies, leveraging the reactivity of both the substituent groups and the aromatic core. The presence of bromo substituents, for example, can enable further functionalization through cross-coupling reactions. beilstein-journals.org

Methods for introducing a range of functional groups onto the anthraquinone (B42736) (anthracene-9,10-dione) core, a related structure, have been extensively reviewed. colab.ws These methods include nucleophilic substitution of halogens and nitro groups, as well as C-C bond-forming reactions. colab.ws While directly applicable to the dione, these strategies can often be adapted to functionalize the anthracene skeleton itself, sometimes requiring preliminary modification of the existing substituents.

Derivatization can also occur at the existing amino and nitro groups. The amino group can be acylated, alkylated, or converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups. scribd.com The nitro group can be reduced to an amino group, which can then undergo further reactions. sci-hub.ru The photoreduction of nitroarenes to their corresponding amines is a known transformation. sci-hub.ru

Intramolecular Reactivity and Cyclization Reactions

The presence of both an amino and a nitro group on the anthracene scaffold of this compound creates opportunities for intramolecular reactions, leading to the formation of new cyclic structures. Intramolecular cyclization reactions are powerful tools in organic synthesis for constructing complex polycyclic systems. rsc.orgnih.gov

For instance, intramolecular cyclization of nitroarenes can be mediated by various reagents. diva-portal.org The amino group can act as an internal nucleophile, potentially attacking an electrophilic site on the anthracene ring or a modified form of the nitro group. Amine-induced cascade reactions, such as Michael additions followed by cyclization, are known synthetic strategies. pkusz.edu.cn

The relative positions of the amino and nitro groups in this compound are crucial for determining the feasibility and outcome of any potential intramolecular cyclization. The geometry and strain of the resulting ring system would be key factors. While specific intramolecular cyclization reactions for this compound are not extensively detailed in the provided context, the principles of intramolecular reactions involving amino and nitro functionalities on aromatic systems suggest that such transformations are plausible under appropriate conditions.

Computational Chemistry and Theoretical Studies of 3 Nitroanthracen 1 Amine

Electronic Structure Elucidation (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT calculations can predict molecular geometries, orbital energies, and the distribution of electron density.

Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Key parameters, such as the dihedral angle of the nitro group relative to the aromatic plane, are critical, as this orientation affects the extent of π-conjugation and, consequently, the molecule's stability and reactivity. researchgate.net Studies on similar nitroaromatic compounds show that steric hindrance can force the nitro group out of plane, influencing electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in describing chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. advancesinmechanics.comresearchgate.net For 3-Nitroanthracen-1-amine, the amino group is expected to raise the HOMO energy, while the nitro group lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap compared to unsubstituted anthracene (B1667546).

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack, and positive potential (blue) near the amino group hydrogens.

Illustrative Data Table: Calculated Electronic Properties

The following table presents hypothetical data for this compound, representative of what a DFT calculation (e.g., using the B3LYP functional with a 6-311+G** basis set) would yield. This data is for illustrative purposes only and is not from a published study.

PropertyCalculated ValueDescription
Total Energy-855.4 HartreeThe total electronic energy of the optimized molecule.
HOMO Energy-5.85 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-2.40 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap3.45 eVAn indicator of chemical reactivity and stability. researchgate.net
Dipole Moment5.12 DebyeA measure of the molecule's overall polarity.
NO₂ Dihedral Angle~35°The twist angle of the nitro group relative to the anthracene plane.

Spectroscopic Property Prediction (e.g., Computed NMR, UV-Vis, Fluorescence Spectra)

Computational methods are widely used to predict various types of spectra, which can aid in the identification and characterization of compounds.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons and carbons would show complex splitting patterns and shifts influenced by the combined electronic effects of the nitro and amino groups. Carbons directly attached to the nitrogen and nitro groups would be significantly affected. libretexts.orglibretexts.org

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretches of the primary amine (typically two bands), the asymmetric and symmetric stretches of the NO₂ group, and the C-N stretching vibrations. orgchemboulder.com Comparing calculated spectra with experimental data helps confirm the molecular structure. The calculated Raman and IR intensities for characteristic nitro group transitions are often sensitive to the substituent's position and orientation. researchgate.net

UV-Vis and Fluorescence Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for studying electronic excitations. nih.gov It can predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, corresponding to electron transitions from occupied to unoccupied orbitals. For this compound, the extended conjugation and the push-pull nature of the substituents would likely result in absorptions at longer wavelengths (a red shift) compared to anthracene itself. libretexts.org Similarly, TD-DFT can be used to model the geometry of the first excited state, providing insights into the fluorescence emission spectrum. The photophysics of nitrated aromatic compounds can be complex, sometimes involving rapid intersystem crossing to triplet states, which can quench fluorescence. researchgate.net

Illustrative Data Tables: Predicted Spectroscopic Data

The tables below show hypothetical predicted spectroscopic data for this compound. This data is for illustrative purposes only.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C ShiftNotes
C1-145.2Attached to NH₂
C26.95108.5Ortho to NH₂
C3-148.8Attached to NO₂
C48.10120.1Peri to NO₂
Aromatic H's7.5 - 8.8-Remaining protons on the anthracene core.
NH₂5.50-Amine protons, shift is solvent dependent. libretexts.org

Table: Key Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted FrequencyExpected Intensity
N-H Asymmetric Stretch3450Medium
N-H Symmetric Stretch3360Medium
Aromatic C-H Stretch3050 - 3100Weak-Medium
NO₂ Asymmetric Stretch1545Strong
NO₂ Symmetric Stretch1340Strong
C-N Stretch (Aromatic)1310Medium-Strong

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). buketov.edu.kz A transition state is a high-energy, short-lived configuration that represents the energy maximum along a reaction coordinate. buketov.edu.kz

For this compound, several reactions could be of interest for mechanistic studies:

Electrophilic Aromatic Substitution: Investigating the preferred site of attack by an incoming electrophile. The interplay between the activating amino group and the deactivating nitro group would make this a complex case to predict without computational guidance.

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a common and important reaction. Theoretical studies can elucidate the multi-step mechanism, which may involve nitroso and hydroxylamine (B1172632) intermediates.

Protonation/Deprotonation: Calculating the pKa values and identifying the most likely sites of protonation (e.g., the amine nitrogen vs. a nitro oxygen).

To study these reactions, computational chemists locate the structure of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. buketov.edu.kz

Illustrative Data Table: Hypothetical Reaction Energetics

The following table shows hypothetical energy values for the first step in the reduction of the nitro group. This data is for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., this compound + reducing agent)
Transition State 1+25.5The energy barrier for the first step of the reduction.
Intermediate 1-5.2A short-lived intermediate formed after the first step.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Study the rotation of the amino and nitro groups at different temperatures. This can reveal the flexibility of the molecule and the most populated conformational states in solution.

Study Solvation: Simulate the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and form hydrogen bonds, which can significantly affect its properties and reactivity.

Investigate Intermolecular Interactions: Model the interaction of this compound with other molecules, such as biological macromolecules like DNA or enzymes. This is particularly relevant for nitro-PAHs, many of which are studied for their potential mutagenicity, which arises from their interaction with DNA. jobs.ac.uk MD simulations can reveal how the molecule fits into a binding site and which non-covalent interactions (e.g., hydrogen bonds, π-stacking) stabilize the complex. nih.govnih.gov

Illustrative Data Table: Typical MD Simulation Parameters

This table outlines typical parameters that would be used to set up an MD simulation of this compound in a water box. This data is for illustrative purposes only.

ParameterValue/SettingPurpose
Force FieldGAFF / OPLS-AADefines the potential energy function for the molecule.
Solvent ModelTIP3P WaterAn explicit model for water molecules.
EnsembleNPTSimulates at constant Number of particles, Pressure, and Temperature.
Temperature300 KSimulates the system at room temperature.
Pressure1 barSimulates the system at atmospheric pressure.
Simulation Time100 nsThe duration over which the molecular trajectory is calculated.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to correlate the structural or physicochemical properties of molecules with their biological activity or other properties. insilico.eu For classes of compounds like nitro-aromatic hydrocarbons, QSAR is a valuable tool for predicting toxicity or mutagenicity without needing to synthesize and test every compound. insilico.eumdpi.com

In a QSAR study involving this compound, a set of related molecules with known activities would be analyzed. For each molecule, a series of "molecular descriptors" are calculated using computational methods. These descriptors are numerical representations of the molecule's properties.

Relevant descriptors for this compound would include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, atomic charges. advancesinmechanics.com

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Polarizability, molecular surface area, volume. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed activity. mdpi.com This model can then be used to predict the activity of new or untested compounds like this compound. For example, a QSAR model might predict the mutagenic potency based on the LUMO energy and the planarity of the nitro group. insilico.eu

Illustrative Data Table: Molecular Descriptors for QSAR

This table provides a list of hypothetical calculated descriptors for this compound that would be used in a QSAR model. This data is for illustrative purposes only.

DescriptorCalculated ValuePotential Relevance
E_LUMO-2.40 eVRelated to the ability to be reduced, often correlated with mutagenicity in nitro-PAHs.
LogP3.98Octanol-water partition coefficient, relates to bioavailability.
Polarizability (α)31.5 ųDescribes how easily the electron cloud is distorted, related to intermolecular forces. researchgate.net
Molecular Surface Area235.6 ŲRelates to how the molecule interacts with its environment.

Synthetic Applications and Chemical Transformations of 3 Nitroanthracen 1 Amine and Its Derivatives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Aromatic nitroamines are recognized as valuable intermediates in organic synthesis. The nitro group can be readily reduced to a primary amine, offering a pathway to diaminoanthracene derivatives. mdpi.comnih.gov Conversely, the existing primary amine group can be diazotized and converted into a wide array of other functional groups (e.g., -OH, -CN, -X). This dual functionality allows 3-Nitroanthracen-1-amine to serve as a bifunctional building block. Nitro compounds, in general, are considered "ideal intermediates in organic synthesis" due to the vast number of transformations the nitro group can undergo. mdpi.com

The amino group makes the aromatic rings more electron-rich, facilitating electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. The interplay between these two groups on the anthracene (B1667546) scaffold would dictate the regioselectivity of further chemical modifications.

Precursor for Advanced Aromatic and Heterocyclic Systems

Synthesis of Complex Substituted Anthracenes and Polycyclic Aromatic Hydrocarbons

While direct evidence for this compound is lacking, substituted anthracenes are key components in the synthesis of larger PAHs. rsc.orgmdpi.com The general strategy involves the annulation of additional rings onto the anthracene core. The functional groups of this compound could be used to facilitate such constructions. For example, the amino group could be transformed into a leaving group or a coupling partner in metal-catalyzed cross-coupling reactions to build larger aromatic systems. Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings and are often formed via incomplete combustion of organic matter. mdpi.comwikipedia.org

Table 1: Potential Transformations of this compound for PAH Synthesis

Functional Group Potential Reaction Resulting Intermediate
Amine (-NH₂) Diazotization followed by Sandmeyer reaction Halogenated or cyanated nitroanthracene
Amine (-NH₂) Buchwald-Hartwig or Suzuki coupling precursor Arylated or vinylated nitroanthracene
Nitro (-NO₂) Reduction to amine Diaminoanthracene derivative

Note: This table represents potential, unverified synthetic pathways based on general organic chemistry principles.

Formation of Heterocyclic Compounds Incorporating the Anthracene Moiety

The formation of heterocyclic compounds often relies on the presence of functional groups that can participate in ring-closing reactions. The amino group of this compound is a prime candidate for such transformations. For instance, it can react with 1,3-dicarbonyl compounds to form fused pyridine (B92270) rings (a Skraup or Doebner-von Miller type reaction) or with other bifunctional reagents to create various five- or six-membered heterocyclic rings fused to the anthracene skeleton. The subsequent reduction of the nitro group to an amine would yield a diaminoanthracene, a precursor for nitrogen-containing heterocycles like phenazines. The synthesis of aromatic N-heterocycles is a significant area of research due to their prevalence in biologically active molecules. nih.gov

Applications in Catalysis

Design of Organic Catalysts based on Amine Functionality

Primary amines are a well-established functional group in the design of organocatalysts. mdpi.com They can act as Brønsted bases or form iminium or enamine intermediates to catalyze a variety of asymmetric reactions. While no organocatalysts specifically derived from this compound have been reported, its chiral derivatives could theoretically be employed. The rigid anthracene backbone could provide a defined stereochemical environment. The amine functionality is crucial for many organocatalytic transformations, including Michael additions and aldol (B89426) reactions. researchgate.netnih.gov

Modification of Catalytic Systems

Amines can also serve as ligands for transition metal catalysts. The nitrogen atom's lone pair can coordinate to a metal center, influencing its catalytic activity, selectivity, and stability. This compound could potentially be used to synthesize more complex ligands. For example, the amine could be functionalized to create bidentate or tridentate ligands. The nitro group could also be reduced and subsequently functionalized. The modification of catalysts with organic molecules is a common strategy to fine-tune their properties for specific chemical transformations, such as the selective reduction of aromatic nitro compounds. mdpi.com

Applications in Material Science

The unique combination of a bulky, aromatic anthracene backbone with electron-withdrawing (nitro) and electron-donating (amino) groups makes this compound a candidate for incorporation into advanced materials.

Components in Functional Materials (e.g., Dyes, Polymers, Sensors)

Dyes: The extended π-system of the anthracene core, coupled with the push-pull nature of the amino and nitro substituents, is a classic design feature for chromophores. It is anticipated that this compound and its derivatives could function as dyes or pigments. The specific color would depend on the electronic transitions within the molecule, which are influenced by the positions of the functional groups and the surrounding chemical environment. By analogy with other amino- and nitro-substituted aromatic compounds, derivatives of this compound could be synthesized to cover a range of the visible spectrum.

Polymers: The amino group on this compound provides a reactive site for polymerization. It could be incorporated into polymer backbones or as a pendant group to impart specific optical or electronic properties. For instance, it could be used to synthesize polyamides or polyimides with high thermal stability and unique photophysical characteristics derived from the anthracene unit. Such polymers might find use in specialty plastics or as coatings.

Sensors: The anthracene moiety is known for its fluorescent properties, which can be quenched or enhanced by the presence of certain analytes. The nitro group, being a strong electron-withdrawing group, can make the molecule sensitive to electron-rich species. It is plausible that derivatives of this compound could be developed as fluorescent chemosensors for the detection of various ions or molecules. The amino group also offers a convenient handle for attaching the molecule to a solid support or for further functionalization to enhance selectivity and sensitivity.

Potential Application Key Structural Feature Anticipated Properties
Dyes and PigmentsExtended π-conjugation, push-pull substituentsStrong absorption in the visible spectrum
Specialty PolymersReactive amine group, rigid anthracene coreHigh thermal stability, specific optical properties
Chemical SensorsFluorescent anthracene core, quenching nitro groupAnalyte-dependent fluorescence changes

Role in Carbon Capture and Utilization Technologies

The presence of an amino group in this compound suggests a potential, albeit likely inefficient, role in carbon capture technologies. Amine-containing materials are widely studied for their ability to chemically absorb CO2. However, the basicity of the amino group in this compound is expected to be significantly reduced due to the electron-withdrawing effect of the nitro group and the delocalization of the lone pair into the large aromatic system. This would likely result in a lower CO2 absorption capacity and efficiency compared to conventional aliphatic amines. Furthermore, the high molecular weight of the anthracene core relative to the single amine functionality would lead to a low gravimetric CO2 uptake. Therefore, while theoretically capable of reacting with CO2, this compound is not an ideal candidate for practical carbon capture applications without significant modification.

Derivatization Strategies for Fundamental Structure-Reactivity Studies

The this compound scaffold is a valuable platform for investigating structure-reactivity relationships in substituted polycyclic aromatic hydrocarbons. The presence of two distinct functional groups at defined positions allows for a systematic study of their electronic and steric effects on the reactivity of the anthracene core and on each other.

Derivatization of the Amino Group: The primary amine at the 1-position can undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

Schiff Base Formation: Condensation with aldehydes or ketones.

Derivatization of the Nitro Group: The nitro group at the 3-position can be:

Reduced: Conversion to an amino group, leading to the formation of 1,3-diaminoanthracene derivatives. The selectivity of this reduction in the presence of the existing amino group would be a key challenge.

Modification of the Anthracene Core: The anthracene ring system itself can be subject to:

Electrophilic Aromatic Substitution: The positions of further substitution will be directed by the existing amino and nitro groups. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The interplay of these directing effects would provide interesting insights into the regioselectivity of such reactions.

By synthesizing a library of derivatives and studying their spectroscopic properties (UV-Vis, fluorescence) and reaction kinetics, researchers can gain a deeper understanding of how substituent effects are transmitted through the large, rigid anthracene framework.

Derivative Class Synthetic Transformation Focus of Study
Amides/SulfonamidesAcylation/Sulfonylation of the amino groupEffect of electron-withdrawing N-substituents on the electronic properties of the anthracene core.
Alkylated AminesAlkylation of the amino groupSteric and electronic effects of N-alkyl groups on reactivity and photophysics.
Diazonium Salt DerivativesDiazotization of the amino group followed by substitutionIntroduction of diverse functionalities to probe their influence on the molecule's properties.
Diaminoanthracene DerivativesReduction of the nitro groupStudy of the properties of diaminosubstituted anthracenes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.